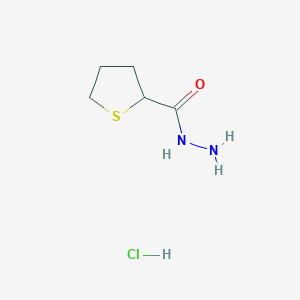![molecular formula C14H18N2S2 B13257225 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole](/img/structure/B13257225.png)
2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a piperidine ring attached to the benzothiazole moiety via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-(piperidin-2-yl)ethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the sulfanyl group of 2-mercaptobenzothiazole attacks the electrophilic carbon of the halide, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity. The reaction conditions are carefully monitored to prevent side reactions and degradation of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydrobenzothiazoles.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfanyl and piperidine moieties play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
- 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine
- 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyrimidine
Comparison: 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties compared to its pyridine and pyrimidine analogs. The benzothiazole ring enhances its stability and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18N2S2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-(2-piperidin-2-ylethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H18N2S2/c1-2-7-13-12(6-1)16-14(18-13)17-10-8-11-5-3-4-9-15-11/h1-2,6-7,11,15H,3-5,8-10H2 |
InChI Key |
SQDKIJHEMJDHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






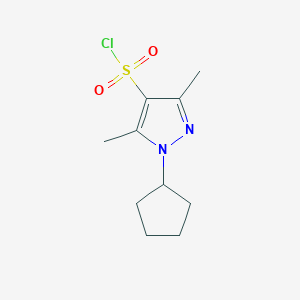
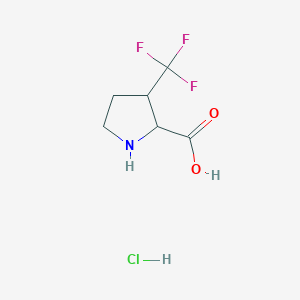
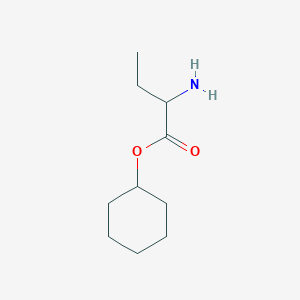
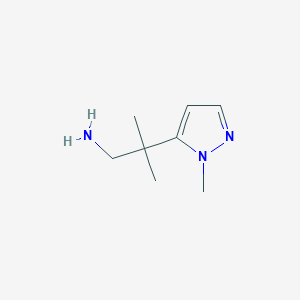
![3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13257210.png)
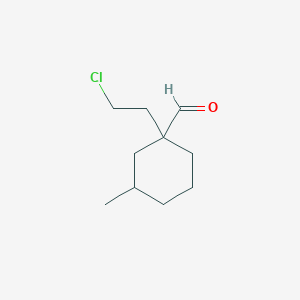
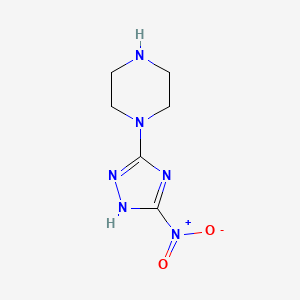
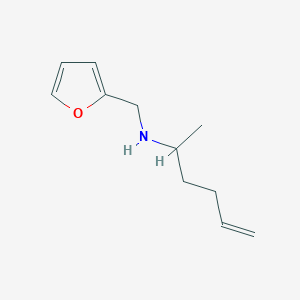
![Tert-butyl[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13257235.png)
